2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:
- A 3-ethyl substituent on the pyrimidine ring.
- A 7-phenyl group attached to the thieno[3,2-d]pyrimidine scaffold.
- A sulfanylacetamide side chain linked to the N-(3-methylphenyl) group.
Thienopyrimidine derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases or enzymes.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-26-22(28)21-20(18(13-29-21)16-9-5-4-6-10-16)25-23(26)30-14-19(27)24-17-11-7-8-15(2)12-17/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZCFBVMEKDYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, providing insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, an acetamide group, and various substituents that contribute to its biological properties.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance:
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 12 |
| 2 | S. aureus | 8 |
| 3 | M. tuberculosis | 16 |
These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been evaluated using various cancer cell lines. For example, studies have reported that compounds with similar structures exhibit cytotoxic effects against breast cancer (MDA-MB-231) and non-small cell lung cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 27.6 |
| B | A549 (lung cancer) | 29.3 |
The presence of electron-withdrawing groups in the structure enhances cytotoxicity, indicating a structure-activity relationship that could guide future modifications for improved efficacy .
The proposed mechanisms by which thienopyrimidine derivatives exert their biological effects include:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the disruption of bacterial cell membranes.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several thienopyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives showed promising activity against multidrug-resistant strains, highlighting their potential as novel antibacterial agents .
Case Study 2: Anticancer Screening
In a separate study focusing on anticancer activity, a series of thienopyrimidine derivatives were synthesized and screened against various cancer cell lines. The most potent compounds were identified based on their IC50 values, leading to further investigations into their mechanisms of action and potential for clinical development .
Scientific Research Applications
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
Antimicrobial Activity
Thienopyrimidine compounds have demonstrated significant antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.25 μg/mL against Plasmodium falciparum and 12.5 μg/mL against Mycobacterium tuberculosis .
- Antifungal : Exhibits activity against fungi, enhancing its potential as an antimicrobial agent.
Anticancer Properties
Thienopyrimidine derivatives have been investigated for their anticancer potential:
- Certain compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Cholinesterase Inhibition
Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease:
- In vitro studies reported IC50 values ranging from 10.4 μM to 18.1 μM for various derivatives, indicating potential therapeutic applications in neurodegenerative diseases .
Synthetic Routes and Preparation Methods
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions:
- Preparation of Thieno[3,2-d]pyrimidine Core : The initial step involves synthesizing the thieno[3,2-d]pyrimidine core.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced to enhance reactivity.
- Acetamide Moiety Attachment : Finally, the acetamide moiety is attached to complete the synthesis.
Common reagents include ethyl acetoacetate and phenyl isothiocyanate, with solvents like ethanol or acetonitrile being utilized under controlled reaction conditions .
Case Studies and Research Findings
Several studies highlight the efficacy of thienopyrimidine derivatives:
- A study demonstrated the anticancer activity of similar compounds through mechanisms involving cell cycle arrest and apoptosis in various cancer cell lines .
- Another investigation focused on the antimicrobial properties of these compounds, establishing their potential as effective treatments against resistant bacterial strains .
Comparison with Similar Compounds
(a) Core Modifications
- The 3-ethyl group in the target compound introduces moderate steric bulk compared to the 3-(4-methylphenyl) group in ’s analog, which may reduce rotational freedom and influence binding pocket interactions .
- The 7-phenyl substituent is conserved in both the target compound and ’s analog, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
(b) Acetamide Side Chain
(c) Physicochemical Properties
- The target compound’s molecular weight (403.49 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability. The trifluoromethoxy -containing analog (483.48 g/mol) may face challenges in permeability due to increased size and lipophilicity .
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, insights from structural analogs highlight critical design principles:
Substituent Positioning : Electron-donating groups (e.g., ethyl) on the pyrimidine core may enhance stability, while electron-withdrawing groups (e.g., CF₃O) improve metabolic resistance .
Side Chain Optimization : The acetamide group’s substitution pattern directly impacts solubility and target engagement. For example, para-substituted aryl groups (e.g., 3-methylphenyl) may improve pharmacokinetic profiles compared to ortho-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
